

A Predictive Spectroscopic and Characterization Guide to 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-hydroxynicotinic acid

Cat. No.: B1519919

[Get Quote](#)

Abstract

2-Bromo-4-hydroxynicotinic acid is a substituted pyridine derivative of increasing interest in medicinal chemistry, particularly as a structural motif in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). Despite its commercial availability, a comprehensive, publicly accessible repository of its spectroscopic data is notably absent. This technical guide addresses this critical gap by providing a detailed, predictive analysis of the expected spectroscopic signatures of **2-Bromo-4-hydroxynicotinic acid**. Leveraging foundational spectroscopic principles and drawing upon empirical data from structurally analogous compounds, this paper offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this important chemical building block. We present predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, supplemented with standardized experimental protocols and logical workflows to guide practical laboratory application.

Introduction and Molecular Structure Analysis

2-Bromo-4-hydroxynicotinic acid (CAS: 1150561-81-1, Molecular Formula: $\text{C}_6\text{H}_4\text{BrNO}_3$, Molecular Weight: 218.00 g/mol) is a trifunctional heterocyclic compound.^{[1][2]} Its structure features a pyridine ring substituted with a bromine atom at the C-2 position, a carboxylic acid at the C-3 position, and a hydroxyl group at the C-4 position. This arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry.

A crucial aspect of its structure is the potential for tautomerism. The 4-hydroxy pyridine moiety can exist in equilibrium with its keto tautomer, 2-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[\[3\]](#) This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn will have a profound impact on the molecule's spectroscopic characteristics, particularly in IR and NMR spectroscopy. Both tautomeric forms are considered in the predictive analysis that follows.

Caption: Tautomeric equilibrium of **2-Bromo-4-hydroxynicotinic acid**.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on established substituent effects on the pyridine ring.[\[4\]](#)[\[5\]](#)

Predicted ^1H NMR Spectrum

The pyridine ring of **2-Bromo-4-hydroxynicotinic acid** contains two aromatic protons.

- H-6: This proton is adjacent to the electronegative nitrogen atom, which will shift it significantly downfield. The bromine at C-2 will have a minor influence.
- H-5: This proton is situated between the electron-donating hydroxyl group (ortho) and the electron-withdrawing carboxylic acid group (meta). This will result in a more upfield position compared to H-6.
- -OH and -COOH Protons: These are exchangeable protons, and their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d_6 , they are typically observable, whereas in D_2O , they would exchange and the signals would disappear.

Table 1: Predicted ^1H NMR Chemical Shifts (DMSO-d_6 , 400 MHz)

Proton	Predicted δ (ppm)	Predicted Multiplicity	Justification / Comparison
H-6	8.1 - 8.3	Doublet (d)	Position adjacent to nitrogen causes significant deshielding. In 2-bromopyridine, H-6 is at ~8.35 ppm.[6]
H-5	7.0 - 7.2	Doublet (d)	Shielded by the ortho -OH group. In 4-hydroxynicotinic acid, the corresponding proton is observed in this region.[1]
-OH	10.0 - 12.0	Broad Singlet (br s)	Typical range for phenolic protons in DMSO.

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | Typical range for carboxylic acid protons in DMSO.

|

Predicted ^{13}C NMR Spectrum

Six distinct signals are expected in the broadband proton-decoupled ^{13}C NMR spectrum. The chemical shifts are predicted based on additive models and data from analogous compounds like pyridine (C2: 150, C3: 124, C4: 136 ppm), 2-bromopyridine, and 4-hydroxynicotinic acid.[6]

Table 2: Predicted ^{13}C NMR Chemical Shifts (DMSO- d_6 , 100 MHz)

Carbon	Predicted δ (ppm)	Justification
C=O (acid)	165 - 168	Standard range for a carboxylic acid carbon attached to an aromatic ring.
C-4	160 - 164	Carbon bearing the -OH group (ipso-carbon), significantly deshielded.
C-6	148 - 152	Carbon adjacent to nitrogen, strongly deshielded. Similar to C-2 in pyridine.
C-2	140 - 144	Carbon bearing the bromine atom (ipso-carbon).
C-5	110 - 114	Shielded by the adjacent C-4-OH group.

| C-3 | 108 - 112 | Carbon bearing the carboxylic acid group (ipso-carbon). |

Standard Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **2-Bromo-4-hydroxynicotinic acid** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable hydroxyl and carboxylic acid protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
 - Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

- ^{13}C NMR Acquisition:
 - Acquire a broadband proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~220 ppm.
 - Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum will be dominated by absorptions from the O-H, C=O, and aromatic ring vibrations. The presence of the keto-enol tautomerism will be particularly evident here.

Table 3: Predicted Major IR Absorption Bands (ATR)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Comments
3300 - 2500	O-H stretch (carboxylic acid)	Broad, Strong	The very broad nature is due to extensive hydrogen bonding.
~3100	O-H stretch (phenol-like)	Broad, Medium	May be obscured by the carboxylic acid O-H band.
~3050	C-H stretch (aromatic)	Medium-Weak	Characteristic of protons on an sp ² carbon.
~1720	C=O stretch (carboxylic acid)	Strong, Sharp	Diagnostic for the carboxylic acid dimer.
~1650	C=O stretch (keto tautomer)	Strong	Presence of this band alongside the acid C=O would confirm the tautomer.
1600 - 1450	C=C & C=N stretches (ring)	Medium-Strong	Multiple bands are expected, characteristic of the pyridine ring.[7][8]
~1250	C-O stretch (phenol-like)	Strong	
850 - 750	C-H out-of-plane bend	Strong	Position is diagnostic of the substitution pattern.

| ~650 | C-Br stretch | Medium-Weak | Located in the fingerprint region. |

Standard Protocol for IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount (~1-2 mg) of the solid **2-Bromo-4-hydroxynicotinic acid** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
 - The spectrum is usually recorded from 4000 to 400 cm^{-1} .

Predicted Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this molecule, Electron Spray Ionization (ESI) in negative mode would be ideal due to the acidic protons.

- Molecular Ion: The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance.^[9] This will result in two peaks of nearly equal intensity at m/z values separated by 2 Da.
- Fragmentation: Common fragmentation pathways would involve the loss of small, stable neutral molecules.

Table 4: Predicted Mass Spectrometry Fragments (ESI Negative Mode)

Predicted m/z	Ion Formula	Comments
216 / 218	$[C_6H_3^{79}BrNO_3]^-$ / $[C_6H_3^{81}BrNO_3]^-$	[M-H]⁻ ion. The characteristic 1:1 isotopic doublet confirms the presence of one bromine atom.
172 / 174	$[C_5H_3^{79}BrNO]^-$ / $[C_5H_3^{81}BrNO]^-$	Loss of CO ₂ (44 Da) from the [M-H] ⁻ ion.
138	$[C_6H_4NO_3]^-$	Loss of Br radical (79/81 Da) from the [M-H] ⁻ ion. This fragment will not have the bromine isotopic pattern.

| 94 | $[C_5H_4NO]^-$ | Loss of Br and CO₂ from the [M-H]⁻ ion. |

Standard Protocol for Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Acquisition (Negative Ion Mode):
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.
 - Acquire data over a mass range of m/z 50-500.
 - The high-resolution capability of a TOF or Orbitrap analyzer can be used to confirm the elemental composition of the parent and fragment ions.

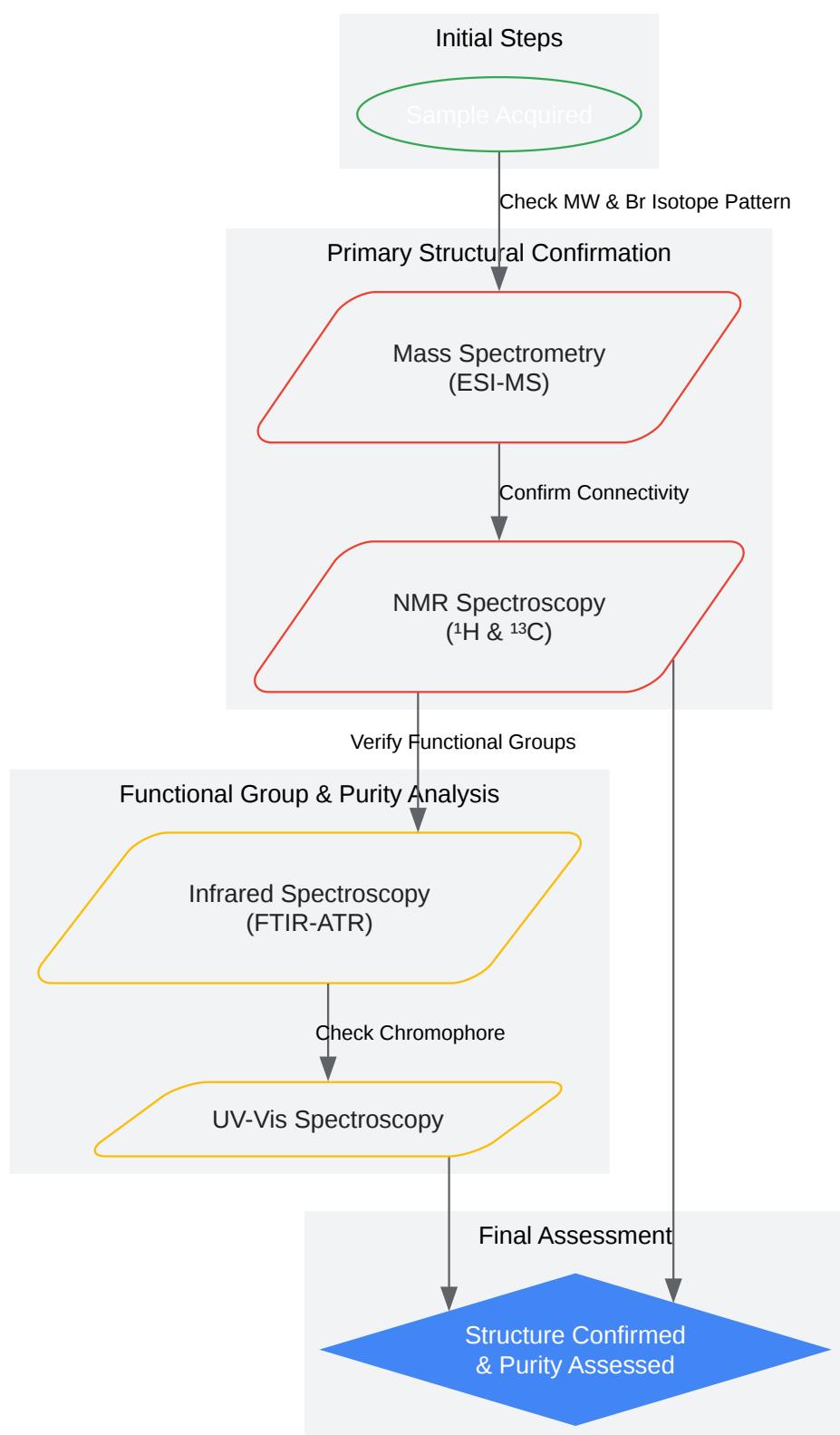
Predicted UV-Visible Spectroscopy

The substituted pyridine ring constitutes a chromophore that will absorb light in the UV region. The absorption maxima (λ_{max}) are influenced by the electronic nature of the substituents. The hydroxyl group acts as an auxochrome, which typically causes a bathochromic (red) shift.

- **Expected Transitions:** The spectrum is expected to show absorptions corresponding to $\pi \rightarrow \pi^*$ transitions of the conjugated aromatic system.
- **λ_{max} Prediction:** Based on data for similar hydroxypyridines, two main absorption bands are anticipated.^{[10][11]} The exact position will be solvent-dependent.

Table 5: Predicted UV-Vis Absorption Maxima (Methanol)

Predicted λ_{max} (nm)	Transition Type	Comments
~280 - 295	$\pi \rightarrow \pi^*$	Primary absorption band for the substituted pyridine chromophore.


| ~220 - 235 | $\pi \rightarrow \pi^*$ | Higher energy transition. |

Standard Protocol for UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent like methanol. Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Acquisition:**
 - Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.
 - Scan a wavelength range from 400 nm down to 200 nm.
 - Record the absorbance and identify the wavelength of maximum absorbance (λ_{max}).

Comprehensive Characterization Workflow

For a researcher either synthesizing this compound or receiving it from a commercial source, a logical workflow is essential to confirm its identity and purity. The following workflow integrates the discussed spectroscopic techniques for a comprehensive characterization.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of **2-Bromo-4-hydroxynicotinic acid**.

Conclusion

While experimental spectra for **2-Bromo-4-hydroxynicotinic acid** are not readily available in the public domain, a comprehensive and reliable spectroscopic profile can be predicted through the application of fundamental principles and comparison with closely related analogues. This guide provides a detailed forecast of the ^1H NMR, ^{13}C NMR, IR, MS, and UV-Vis data, establishing an authoritative benchmark for researchers. The included protocols and workflow diagrams serve as practical tools to aid in the empirical verification of this compound's structure and purity, thereby supporting its effective use in drug discovery and other advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Hydroxynicotinic acid | C₆H₅NO₃ | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ^{13}C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. ^1H chemical shifts in NMR. Part 18.1 Ring currents and π -electron effects in heteroaromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]

- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Predictive Spectroscopic and Characterization Guide to 2-Bromo-4-hydroxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519919#spectroscopic-data-for-2-bromo-4-hydroxynicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com